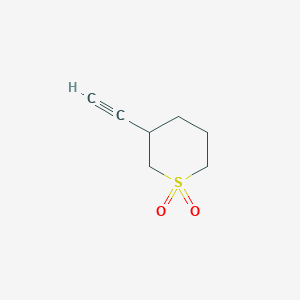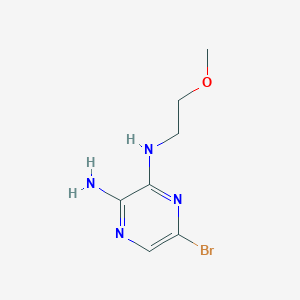
3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Cyclization: The isoxazole ring can be formed or modified through cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, hydroximinoyl chlorides, and iodinated terminal alkynes. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization-fluorination reaction produces fluoroisoxazoles, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and materials.
Material Science: It is explored for its potential use in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological receptors, influencing their activity. For instance, it can interact with GABA and glutamate receptors, affecting neurotransmission and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-chloroisoxazoles: These compounds share a similar isoxazole ring structure but differ in their substitution patterns.
Fluoroisoxazoles: These derivatives have fluorine atoms attached to the isoxazole ring, similar to 3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine substituents on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1,2-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O3S/c10-8-3-7(1-2-9(8)11)17(14,15)13-6-4-12-16-5-6/h1-5,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFDOWRYVRIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=CON=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methoxybenzamide](/img/structure/B2881411.png)


![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2881414.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2881416.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2881417.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2881424.png)



![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)
